Cas no 152941-69-0 (6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine)
6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine
- Pyrido[2,3-d]pyrimidine-2,4-diamine,6-bromo-
- 2,4-diamino-6-bromopyrido<2,3-d>pyrimidine
- 6-bromo-2,4-diamino-5-deazapteridine
- QC-9673
- A883859
- DTXSID80590171
- AMY1708
- 152941-69-0
- SCHEMBL5352607
-
- MDL: MFCD08706204
- Inchi: 1S/C7H6BrN5/c8-3-1-4-5(9)12-7(10)13-6(4)11-2-3/h1-2H,(H4,9,10,11,12,13)
- InChI Key: KCUKOBPJXGXIKX-UHFFFAOYSA-N
- SMILES: BrC1C=NC2C(C=1)=C(N)N=C(N)N=2
Computed Properties
- Exact Mass: 238.98100
- Monoisotopic Mass: 238.98066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 90.7Ų
Experimental Properties
- PSA: 90.71000
- LogP: 2.11410
6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029194935-1g |
6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine |
152941-69-0 | 95% | 1g |
$901.25 | 2022-04-02 | |
| Chemenu | CM166243-1g |
6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine |
152941-69-0 | 95% | 1g |
$*** | 2023-03-30 | |
| Ambeed | A615579-1g |
6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine |
152941-69-0 | 95+% | 1g |
$822.0 | 2024-04-23 |
6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine Suppliers
6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine Related Literature
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine
Introduction to 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine (CAS No. 152941-69-0)
6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in drug discovery and molecular research. With the CAS number 152941-69-0, this heterocyclic amine has garnered attention due to its structural complexity and potential biological activities. This article delves into the compound's chemical properties, synthetic pathways, and its emerging role in contemporary medicinal chemistry.
The molecular structure of 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine consists of a fused pyridopyrimidine core substituted with a bromine atom at the 6-position and amino groups at the 2- and 4-positions. This unique arrangement contributes to its reactivity and makes it a valuable scaffold for designing novel therapeutic agents. The presence of both bromine and amino functionalities allows for further chemical modifications, enabling researchers to tailor its properties for specific applications.
In recent years, there has been a growing interest in exploring the pharmacological potential of pyrido[2,3-d]pyrimidine derivatives. These compounds have shown promise in various preclinical studies as inhibitors of kinases and other enzymes involved in cancer progression. Specifically, derivatives of 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine have been investigated for their ability to disrupt signaling pathways that are crucial for tumor growth and survival.
One of the most compelling aspects of this compound is its role as a building block in the synthesis of more complex molecules. Researchers have leveraged its reactive sites to develop libraries of analogs with enhanced binding affinity and selectivity. For instance, studies have demonstrated that modifications at the 6-bromine position can significantly alter the compound's interaction with biological targets, making it a powerful tool for structure-activity relationship (SAR) studies.
The synthesis of 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine typically involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include cyclization reactions followed by bromination and amination steps. Advances in catalytic methods have improved the efficiency and scalability of these processes, making it more feasible to produce larger quantities for research purposes.
In addition to its pharmaceutical applications, this compound has found utility in materials science and chemical biology. Its ability to form stable complexes with other molecules makes it a valuable ligand in coordination chemistry. Furthermore, its structural features allow it to serve as a probe for studying protein-ligand interactions, providing insights into molecular recognition mechanisms.
The latest research highlights several innovative uses of 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine. For example, studies have explored its potential as an intermediate in the development of antiviral agents. The bromine atom serves as a handle for further functionalization, enabling the creation of derivatives that can inhibit viral replication by targeting essential enzymes or receptors. These findings underscore the compound's versatility and its importance in addressing emerging health challenges.
Ethical considerations are also integral to the development and application of such compounds. Researchers adhere to stringent guidelines to ensure that their work contributes positively to society while minimizing environmental impact. The synthesis and handling of 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine are conducted with an emphasis on safety and sustainability.
In conclusion, 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine (CAS No. 152941-69-0) represents a fascinating compound with broad applications in pharmaceuticals and beyond. Its unique structural features and reactivity make it a cornerstone in drug discovery efforts aimed at developing novel therapeutics. As research continues to uncover new possibilities for this molecule, its significance is set to grow further.
152941-69-0 (6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine) Related Products
- 64874-38-0(6-Bromo-1,8-naphthyridin-2-amine)
- 882670-89-5(6-Bromopyrido[2,3-d]pyrimidin-2-amine)
- 1638763-84-4(3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine)
- 1121633-45-1(6-Bromopyrido[2,3-d]pyrimidin-4-amine)
- 1242339-48-5(3,6-Dibromo-1,8-naphthyridine-2,7-diamine)
- 22276-99-9(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine)
- 113518-91-5(3,6-dibromo-1,8-naphthyridin-2-amine)
- 2044706-06-9(5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide)
- 2312-91-6(pyrido2,3-dpyrimidine-2,4-diamine)
- 1190322-18-9(5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine)